![molecular formula C9H11N3O B2943556 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide CAS No. 1934399-85-5](/img/structure/B2943556.png)
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide
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Overview
Description
“5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide” is a chemical compound . It has been studied for its potential applications in various fields .
Synthesis Analysis
The asymmetric synthesis of a similar compound, a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, has been developed . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps .
Scientific Research Applications
Antibacterial and Antiviral Research
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide has been explored for its potential in antibacterial and antiviral applications. Santilli, Scotese, and Yurchenco (1975) synthesized a series of related compounds and evaluated their effectiveness against infections like E. coli in mice (Santilli, Scotese, & Yurchenco, 1975). Zeng et al. (2012) discussed the repositioning of HIV-1 integrase inhibitors, based on a similar naphthyridine scaffold, for cancer therapeutics (Zeng et al., 2012).
Synthesis Improvement
Dow and Schneider (2001) focused on improving the synthesis of this compound, highlighting its potential as a pharmacophore (Dow & Schneider, 2001).
Analgesic and Anti-inflammatory Potential
Research by Grossi et al. (2005) and Roma et al. (2010) investigated derivatives of 5,6,7,8-tetrahydro-1,8-naphthyridine for their analgesic and anti-inflammatory properties, showing promising results without acute gastrolesivity (Grossi et al., 2005), (Roma et al., 2010).
Cancer Research
Srivastava et al. (2007) synthesized 1,8-naphthyridine-3-carboxamide derivatives and evaluated their cytotoxicity against various cancer cell lines, showing potential in cancer treatment (Srivastava et al., 2007).
Osteoporosis Treatment
Coleman et al. (2004) identified potent αvβ3 receptor antagonists based on the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold for osteoporosis treatment (Coleman et al., 2004).
Parkinson’s Disease Research
Ojha et al. (2021) synthesized derivatives of 1,8-Naphthyridine, including 5,6,7,8-tetrahydro-1,8-naphthyridine, for potential use as anti-Parkinson’s agents, highlighting its potential in neurodegenerative disease treatment (Ojha et al., 2021).
Mechanism of Action
Naphthyridines
are a class of nitrogen-containing heterocyclic compounds that have been well explored by the scientific community . They have a wide range of biological applications and are used in diagnostics, in the treatment of several human diseases, in agriculture, in industrial endeavors, and in photophysical applications .
Mode of Action
The mode of action of naphthyridines can vary depending on the specific compound and its targets. For example, some naphthyridines exhibit anticancer activity by interacting with cancer cell lines .
Biochemical Pathways
The biochemical pathways affected by naphthyridines can also vary widely. For instance, some naphthyridines may affect pathways related to inflammation, oxidative stress, or cancer cell proliferation .
Result of Action
The molecular and cellular effects of naphthyridines can include changes in cell proliferation, inflammation, and oxidative stress, among others . Some naphthyridines have been found to exhibit a pronounced analgesic effect .
properties
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-8(13)7-4-3-6-2-1-5-11-9(6)12-7/h3-4H,1-2,5H2,(H2,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNZCNLUYBZYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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